Licogliflozin (LIK066) is a dual inhibitor of sodium-glucose co-transporters 1 and 2 (SGLT1/2) [, , , , , , ]. SGLTs are proteins responsible for glucose absorption in the kidneys and intestines. By inhibiting these transporters, licogliflozin reduces glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and a decrease in blood glucose levels [, , ].
Licogliflozin exerts its primary effect by inhibiting both SGLT1 and SGLT2 [, , , , ]. SGLT2 is primarily located in the kidneys and plays a major role in glucose reabsorption from the filtrate back into the bloodstream. SGLT1 is found in the intestines and contributes to glucose absorption from food. By inhibiting both transporters, licogliflozin reduces blood glucose levels independently of insulin secretion or action [, , ].
Type 2 Diabetes Mellitus (T2DM): Licogliflozin has shown promise in improving glycemic control in patients with T2DM, both as monotherapy and in combination with other antidiabetic agents [, ].
Obesity: Clinical trials have demonstrated the potential of licogliflozin in inducing weight loss in individuals with obesity, both with and without T2DM [, ]. This effect is thought to be mediated by increased urinary glucose excretion, leading to a negative energy balance [].
Polycystic Ovary Syndrome (PCOS): Preliminary research suggests that licogliflozin may improve hyperinsulinemia and hyperandrogenism in women with PCOS [, ]. The mechanism behind this potential benefit is thought to involve improved insulin sensitivity and reduced androgen production [].
Non-alcoholic Steatohepatitis (NASH): Licogliflozin is being investigated as a potential treatment for NASH, a condition characterized by fat accumulation, inflammation, and damage in the liver [].
Heart Failure: Research has explored the potential benefits of licogliflozin in patients with T2DM and heart failure, focusing on its effects on cardiovascular outcomes [].
Chronic Kidney Disease (CKD): Studies have investigated the glucosuric, renal, and haemodynamic effects of licogliflozin in patients with CKD [].
Mild Photothermal Therapy (PTT) Enhancement: Interestingly, recent research highlights the use of licogliflozin in conjunction with a copper single-atom nanozyme (Cu SAzyme) for enhancing mild PTT in cancer treatment []. Licogliflozin inhibits glucose uptake by blocking SGLT, thus reducing energy supply for heat shock protein (HSP) production in cancer cells. This synergistic effect with Cu SAzyme's ROS generation enhances the efficacy of mild PTT [].
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4